molecular formula C14H11N3O B1243897 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 89082-09-7

1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B1243897
CAS No.: 89082-09-7
M. Wt: 237.26 g/mol
InChI Key: GSEPEAXROJHKQE-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their high nitrogen content and stability due to the presence of nitrogen and hydrogen elements in their molecular structure

Preparation Methods

The synthesis of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2-naphthylamine with acetic anhydride to form the corresponding ethanone derivative. This is followed by the introduction of the triazole ring through a cyclization reaction with hydrazine hydrate under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted triazole derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other triazole derivatives, such as:

    Amino triazole: Known for its herbicidal properties.

    Nitro triazole: Studied for its explosive properties.

    Azido triazole: Used in click chemistry for the synthesis of complex molecules.

    Coupling triazole: Utilized in the formation of stable complexes with metals.

The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and triazole, leading to its diverse range of applications and potential biological activities .

Properties

CAS No.

89082-09-7

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C14H11N3O/c18-14(8-17-10-15-9-16-17)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2

InChI Key

GSEPEAXROJHKQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC=N3

Synonyms

1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone
1-(NT)-E cpd

Origin of Product

United States

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